2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
Sulfanilic acid, also known as 4-aminobenzenesulfonic acid, is an organic compound with the molecular formula C₆H₇NO₃S. It is a white crystalline solid that is soluble in water. Sulfanilic acid is widely used in the synthesis of dyes, particularly azo dyes, and as a standard in elemental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfanilic acid is typically synthesized through the sulfonation of aniline. The process involves the reaction of aniline with sulfuric acid, which results in the formation of sulfanilic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, sulfanilic acid is produced by heating aniline with sulfuric acid at high temperatures. The reaction mixture is then cooled, and the resulting sulfanilic acid is precipitated out by adding water. The precipitate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sulfanilic acid undergoes various chemical reactions, including:
Oxidation: Sulfanilic acid can be oxidized to form sulfanilic acid derivatives.
Reduction: It can be reduced to form aniline.
Substitution: Sulfanilic acid can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitrous acid and diazonium salts are commonly used.
Major Products Formed:
Oxidation: Sulfanilic acid derivatives.
Reduction: Aniline.
Substitution: Various sulfanilic acid derivatives.
Scientific Research Applications
Sulfanilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of azo dyes and other organic compounds.
Biology: Employed in the preparation of biological stains and indicators.
Medicine: Utilized in the synthesis of sulfa drugs, which are antibiotics.
Industry: Used in the production of dyes, pigments, and as a standard in elemental analysis.
Mechanism of Action
Sulfanilic acid exerts its effects through various mechanisms, depending on its application. In the synthesis of azo dyes, it acts as a coupling agent, reacting with diazonium salts to form azo compounds. In the synthesis of sulfa drugs, it serves as a precursor, undergoing various chemical transformations to produce the active pharmaceutical ingredient.
Comparison with Similar Compounds
Sulfanilic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties. Similar compounds include:
Aniline: Lacks the sulfonic acid group and has different reactivity.
Benzenesulfonic acid: Lacks the amino group and has different applications.
p-Toluenesulfonic acid: Contains a methyl group instead of an amino group, leading to different chemical behavior.
Sulfanilic acid stands out due to its dual functional groups (amino and sulfonic acid), making it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPRJYSJODFFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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